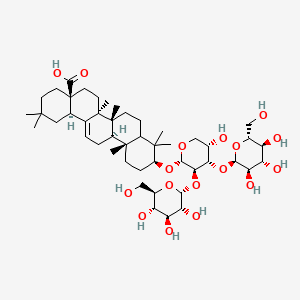

3-O-(Glu-glu-ara)oleanolic acid

Descripción

Propiedades

Número CAS |

148179-90-2 |

|---|---|

Fórmula molecular |

C47H76O17 |

Peso molecular |

913.108 |

Nombre IUPAC |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(57)58)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-40-37(64-39-35(56)33(54)31(52)26(20-49)61-39)36(24(50)21-59-40)63-38-34(55)32(53)30(51)25(19-48)60-38/h8,23-40,48-56H,9-21H2,1-7H3,(H,57,58)/t23-,24+,25-,26-,27?,28-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40+,44+,45-,46-,47+/m1/s1 |

Clave InChI |

CZSSCQGYTZXTSU-KZJMCOEVSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Sinónimos |

3-O-(glucopyranosyl-1-4-glucopyranosyl-1-4-arabinopyranosyl)oleanolic acid |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research indicates that 3-O-(Glu-glu-ara)oleanolic acid exhibits potent anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation. For instance, studies have demonstrated that this compound can modulate the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

Antidiabetic Effects

The compound has shown promise in managing diabetes by enhancing insulin sensitivity and promoting glucose metabolism. It activates key signaling pathways such as PI3K/Akt and AMPK, leading to improved glucose uptake and reduced gluconeogenesis in hepatic cells . In animal models, administration of this compound has resulted in lower blood glucose levels and improved lipid profiles .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens. Its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, with mechanisms involving disruption of bacterial cell membranes and inhibition of cell wall synthesis . This makes it a candidate for developing new antimicrobial agents.

Case Studies

Comparación Con Compuestos Similares

Oleanolic Acid 3-O-β-D-Glucopyranoside

- Structure: Single β-D-glucopyranosyl unit at 3-O.

- Molecular Weight : 618.84 (C₃₆H₅₈O₈).

- Source : Cyperus esculentus .

- Activity : Exhibits hepatoprotective properties but lower hypoglycemic potency compared to glycosides with larger sugar chains .

- Key Difference: Monosaccharide substitution reduces solubility and membrane interaction compared to trisaccharide derivatives.

Elatoside E

- Structure: 3-O-[β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside].

- Molecular Weight : 913.12 (C₄₇H₇₆O₁₇).

- Source : Aralia elata .

- Activity : Potent hypoglycemic agent; inhibits plasma glucose elevation in rats. The xylose residue enhances binding to glucose transporters .

- Key Difference : Substitution of one glucose with xylose creates a branched structure, improving target specificity compared to linear chains.

3-O-α-L-Arabinopyranosyl Oleanolic Acid (AD4a)

Saponin B from Polyscias scutellaria

- Structure: 3-O-[β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl].

- Molecular Weight : 794.96 (C₄₂H₆₆O₁₄).

- Source : Polyscias scutellaria .

- Activity : Glucuronic acid enhances solubility and interaction with immune receptors, though activity specifics remain understudied .

- Key Difference : Uronic acid substitution introduces carboxyl groups, altering charge and solubility.

Data Table: Structural and Functional Comparison

Key Research Findings

Hypoglycemic Activity: Elatoside E (with xylose-glucose-arabinose) shows superior hypoglycemic effects compared to this compound, likely due to xylose enhancing GLUT1 transporter binding . Longer sugar chains (e.g., trisaccharides) generally improve water solubility and prolong circulation time, but branched structures (e.g., Elatoside E) exhibit higher target specificity .

Cytotoxicity: this compound and AD4a demonstrate moderate cytotoxicity against cancer cell lines, with activity influenced by arabinose’s stereochemistry . Compounds with uronic acid (e.g., Saponin B) show enhanced immune modulation but require further study .

Structure-Activity Relationships: Sugar Chain Length: Trisaccharides (e.g., Elatoside E) often outperform monosaccharides in bioactivity due to improved receptor interaction . Linkage Position: 1→2 and 1→3 linkages in branched sugars (e.g., xylose in Elatoside E) enhance metabolic stability and enzymatic resistance .

Métodos De Preparación

Protection of Oleanolic Acid

-

C28 Carboxyl Protection :

OA is treated with benzyl bromide in the presence of K₂CO₃ in DMF, yielding 28-O-benzyl oleanolic acid (1) with >95% efficiency. -

C3 Hydroxyl Activation :

The C3 hydroxyl is acetylated using acetic anhydride in pyridine to form 3-O-acetyl-28-O-benzyl OA (2), preventing premature glycosylation at this site during subsequent steps.

Synthesis of the Glu-glu-ara Trisaccharide Donor

-

First Glucosylation :

Perbenzoylated β-D-glucopyranosyl trichloroacetimidate (3a) is coupled to a selectively protected arabinose acceptor (4) under TMSOTf catalysis in anhydrous dichloromethane (DCM), forming the β(1→4)-linked Glc-Ara disaccharide (5) in 78% yield. -

Second Glucosylation :

The disaccharide 5 is deprotected at the 6′-OH using hydrazine acetate, then reacted with another benzoylated glucosyl trichloroacetimidate (3b) to yield the trisaccharide donor Glu-glu-ara-O-imidate (6) with 72% efficiency.

Glycosylation of Oleanolic Acid

-

Deprotection of C3 Acetyl Group :

Compound 2 undergoes Zemplén deacetylation with NaOMe/MeOH, yielding 3-OH-28-O-Bn OA (7). -

Coupling with Trisaccharide Donor :

Trisaccharide imidate 6 is reacted with 7 under TMSOTf promotion in DCM at 0°C, affording the fully protected 3-O-(Glu-glu-ara)-28-O-Bn OA (8) in 68% yield.

Global Deprotection

-

Debenzoylation :

Benzoyl groups on the sugar moieties are removed via NaOMe/MeOH, yielding 3-O-(Glu-glu-ara)-28-O-Bn OA (9) in 92% yield. -

Hydrogenolytic Removal of Benzyl :

Catalytic hydrogenation (H₂/Pd-C) cleaves the C28 benzyl group, producing the target compound 3-O-(Glu-glu-ara)oleanolic acid (10) with 85% efficiency.

Analytical Characterization and Yield Optimization

Spectroscopic Validation

Yield Comparison Across Steps

| Step | Reaction | Yield (%) | Key Conditions |

|---|---|---|---|

| 1 | C28 Benzylation | 96 | BnBr, K₂CO₃, DMF, 60°C |

| 2 | Disaccharide Formation | 78 | TMSOTf, DCM, 0°C |

| 3 | Trisaccharide Coupling | 68 | TMSOTf, DCM, molecular sieves |

| 4 | Global Deprotection | 85 | H₂/Pd-C, MeOH/THF |

Challenges in Trisaccharide Assembly

-

Regioselectivity : The β(1→4) linkage between Glc and Ara requires precise temperature control (−10°C to 0°C) to minimize α-anomer formation.

-

Steric Hindrance : Bulky benzoyl groups on the trisaccharide donor reduce coupling efficiency at C3, necessitating extended reaction times (24–36 hr).

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

Immobilization of OA on Wang resin via its C28 carboxyl group could enable iterative glycosylation under automated conditions. This approach, while promising for scalability, lacks experimental validation in the literature.

Industrial-Scale Considerations

Q & A

Basic Question: What analytical methods are most reliable for structural characterization of 3-O-(Glu-glu-ara)oleanolic acid and its glycosylated derivatives?

Methodological Answer:

Structural elucidation typically combines NMR spectroscopy (1D and 2D experiments like COSY, HMBC, and NOESY) and mass spectrometry (ESI-MS/MS). For example, NMR can resolve sugar linkage patterns (e.g., β-D-glucopyranosyl-(1→3) vs. α-L-arabinopyranosyl-(1→2)), while MS confirms molecular weights and fragmentation pathways . High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or UV is used for purity assessment .

Advanced Question: How do glycosylation patterns at the C3 position influence the bioactivity of oleanolic acid derivatives, and what experimental approaches validate these effects?

Methodological Answer:

Glycosylation at C3 modulates solubility, receptor binding, and metabolic stability. For example:

- Insect resistance : In Barbarea vulgaris, 3-O-β-D-Glc hederagenin showed strong antifeedant activity against Phyllotreta nemorum, whereas 3-O-β-D-Glc oleanolic acid had minimal effects, highlighting the importance of C23 hydroxylation .

- Hypoglycemic activity : Oleanolic acid 3-O-glycosides from Aralia elata demonstrated enhanced glucose-lowering effects compared to the aglycone, attributed to improved bioavailability .

Validation methods :

Basic Question: What are the optimal extraction and purification protocols for isolating this compound from plant matrices?

Methodological Answer:

- Extraction : Use ethanol or methanol (70–80%) for triterpenoid solubility. Sequential solvent partitioning (e.g., chloroform for organic bases, ethyl acetate for free acids) enriches saponins .

- Purification : Column chromatography with silica gel or reversed-phase C18, followed by gel filtration (Sephadex LH-20). Preparative HPLC is critical for resolving structurally similar glycosides .

Advanced Question: How can researchers resolve contradictions in reported bioactivities of 3-O-glycosylated oleanolic acid derivatives across studies?

Methodological Answer:

Contradictions often arise from:

- Variability in glycosylation sites or sugar moieties (e.g., arabinose vs. rhamnose substitutions).

- Species-specific metabolic pathways (e.g., Passiflora quadrangularis vs. Barbarea vulgaris saponins) .

Resolution strategies :

Advanced Question: What experimental designs are recommended for studying the biosynthetic pathways of this compound in plant systems?

Methodological Answer:

- Gene identification : Use RNA sequencing to identify UDP-glycosyltransferases (UGTs) in saponin-producing plants (e.g., Barbarea vulgaris UGT73C subfamily) .

- Enzyme characterization : Heterologous expression in E. coli or yeast to test substrate specificity (e.g., oleanolic acid vs. hederagenin glucosylation) .

- Isotopic labeling : Track carbon flux through the mevalonate pathway using -glucose .

Advanced Question: How can synthetic biology approaches enhance the production of this compound derivatives for pharmacological studies?

Methodological Answer:

- Pathway engineering : Overexpress key genes (e.g., oxidosqualene cyclase for oleanane backbone synthesis) in Saccharomyces cerevisiae or Nicotiana benthamiana .

- Chemoenzymatic synthesis : Combine chemical synthesis of oleanolic acid with enzymatic glycosylation using recombinant UGTs .

- CRISPR-Cas9 : Knock out competing pathways (e.g., sterol biosynthesis) to redirect metabolic flux toward triterpenoids .

Basic Question: What are the challenges in ensuring batch-to-batch consistency for this compound in pharmacological studies?

Methodological Answer:

- Plant variability : Environmental factors (soil, climate) alter glycosylation profiles. Use controlled hydroponic growth or cell cultures .

- Quality control : Implement LC-MS/MS and H-NMR fingerprinting for each batch .

- Reference standards : Source authenticated compounds (e.g., CAS 103956-33-8 for oleanolic acid 3-glycosides) .

Advanced Question: How do researchers differentiate between monodesmosidic and bidesmosidic saponins in oleanolic acid derivatives, and why is this distinction critical?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.